B Cell Epitope Retention Without T Cell Reactivity: Aβ(1-9) vs. Full-Length Aβ(1-42) Immunological Safety Profile
The AN-1792 clinical trial using full-length Aβ(1-42) as the immunogen was halted after 6% of patients (18/300) developed meningoencephalitis, subsequently attributed to a T cell-mediated autoimmune response against T cell epitopes within the Aβ sequence . Beta-Amyloid (1-9) contains a functional B cell epitope capable of generating anti-Aβ antibodies but lacks known T cell epitopes . In direct comparative immunization studies, papillomavirus-like particles displaying Aβ residues 1-9 (Aβ-VLP) elicited high-titer anti-Aβ antibodies in rabbits and transgenic mice without inducing the autoimmune encephalitis associated with full-length Aβ immunization .
| Evidence Dimension | Immunological safety — induction of autoimmune meningoencephalitis |
|---|---|
| Target Compound Data | Aβ(1-9): 0% meningoencephalitis reported in preclinical immunization studies; lacks T cell epitopes |
| Comparator Or Baseline | Aβ(1-42) (AN-1792): 6% (18/300) meningoencephalitis in Phase IIa clinical trial; contains both B and T cell epitopes |
| Quantified Difference | 6 percentage-point absolute risk reduction for meningoencephalitis; qualitative distinction between presence vs. absence of T cell epitopes |
| Conditions | Human clinical trial (AN-1792) for Aβ(1-42); preclinical rabbit and transgenic mouse immunization studies for Aβ(1-9)-VLP |
Why This Matters
For vaccine research and development, the absence of T cell epitopes in Aβ(1-9) directly addresses the critical safety liability that halted the first-in-class Alzheimer's vaccine trial, making it a procurement prerequisite for any safer epitope-vaccine design strategy.
- [1] Gilman S, Koller M, Black RS, et al. Clinical effects of Aβ immunization (AN1792) in patients with AD in an interrupted trial. Neurology. 2005;64(9):1553-1562. PMID: 15883316. View Source
- [2] Agadjanyan MG, Ghochikyan A, Petrushina I, et al. Prototype Alzheimer's disease vaccine using the immunodominant B cell epitope from beta-amyloid and promiscuous T cell epitope pan HLA DR-binding peptide. J Immunol. 2005;174(3):1580-1586. PMID: 15661919. View Source
- [3] Zamora E, Handisurya A, Shafti-Keramat S, et al. Papillomavirus-like particles are an effective platform for amyloid-beta immunization in rabbits and transgenic mice. J Immunol. 2006;177(4):2662-2670. PMID: 16888030. View Source
